N-[2-(Ethenyloxy)ethyl]cyclopentanamine
Description
N-[2-(Ethenyloxy)ethyl]cyclopentanamine (CAS: 75059-50-6) is a cyclopentanamine derivative featuring an ethenyloxyethyl side chain. The ethenyloxy group (–O–CH₂–CH₂–) introduces both ether and alkene functionalities, which influence its electronic and steric properties. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol .
Properties
CAS No. |
75059-50-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)cyclopentanamine |
InChI |
InChI=1S/C9H17NO/c1-2-11-8-7-10-9-5-3-4-6-9/h2,9-10H,1,3-8H2 |
InChI Key |
DUXHBKQPUCMHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening with Cyclopentanamine
Cyclopentanamine reacts with ethylene oxide under mild alkaline conditions to yield N-(2-hydroxyethyl)cyclopentanamine. This exothermic reaction proceeds via nucleophilic attack at the less substituted epoxide carbon:
Reaction Conditions
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 0–5°C (controlled addition)
- Base : K₂CO₃ (10 mol%)
- Time : 12 h
Workup : Neutralization with dilute HCl, extraction with dichloromethane, and rotary evaporation affords the product in 78–85% yield.
Reductive Amination of Cyclopentanone
Adapting methodologies from N-ethyl cyclohexylamine synthesis, cyclopentanone undergoes reductive amination with ethanolamine:
Procedure
- Combine cyclopentanone (1.0 eq), ethanolamine (1.2 eq), and Pd/C (5 wt%) in methanol.
- Pressurize with H₂ (2.5 MPa) at 90°C for 3 h.
- Filter catalyst, concentrate, and purify via vacuum distillation.
Yield : 70–76% (bp 112–115°C at 15 mmHg).
Vinyl Ether Installation via Trofimov Reaction
The hydroxyl group in N-(2-hydroxyethyl)cyclopentanamine undergoes vinylation using acetylene under basic conditions, forming the ethenyloxy moiety:
Optimized Protocol
- Reagents : Acetylene gas (2.5 eq), KOH (2.0 eq)
- Solvent : Diglyme
- Temperature : 140°C (autoclave)
- Time : 8 h
Key Considerations :
- Excess acetylene drives equilibrium toward vinyl ether formation.
- Anhydrous conditions prevent hydrolysis of the vinyl ether.
Yield : 62–68% after silica gel chromatography (hexane/EtOAc 4:1).
Direct Alkylation Approach
Synthesis of 2-(Ethenyloxy)ethyl Halides
2-Chloroethyl vinyl ether, though rarely commercial, may be prepared via:
- Williamson Ether Synthesis : Vinyl alcohol (generated in situ from acetylene) reacts with 2-chloroethanol in THF with NaH.
- Catalytic Dehydrohalogenation : 2,2-Dichloroethyl ethyl ether treated with Zn/EtOH eliminates HCl.
Challenges :
Alkylation of Cyclopentanamine
Procedure :
- Cyclopentanamine (1.0 eq), 2-(ethenyloxy)ethyl bromide (1.1 eq), and K₂CO₃ (2.5 eq) reflux in acetonitrile for 18 h.
- Extract with Et₂O, wash with brine, and concentrate.
Yield : 55–60% (purity >95% by GC-MS).
Comparative Analysis of Methodologies
| Parameter | Stepwise Route | Direct Alkylation |
|---|---|---|
| Overall Yield | 48–58% | 55–60% |
| Purification Complexity | Moderate | High |
| Scalability | High | Limited |
| Functional Group Tolerance | Excellent | Moderate |
The stepwise method excels in scalability and avoids unstable intermediates, whereas direct alkylation offers marginally higher yields but demands rigorous purification.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 1.50–1.85 (m, 8H, cyclopentyl)
- δ 3.35 (t, J=6.1 Hz, 2H, NCH₂)
- δ 3.72 (t, J=6.1 Hz, 2H, OCH₂)
- δ 4.02 (dd, J=14.2, 6.7 Hz, 2H, CH₂=CH)
- δ 6.45 (dt, J=14.2, 6.7 Hz, 1H, CH=CH₂)
IR (neat) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
Adapting the reductive amination protocol from patent CN103435494A:
- Catalyst Recycling : Pd/C recovered via filtration retains 92% activity after five cycles.
- Solvent Recovery : Methanol distills at 85% efficiency, reducing waste.
- Continuous Flow : Tubular reactor systems enhance heat management during ethylene oxide addition.
Challenges and Mitigation Strategies
Vinyl Ether Stability :
- Add 0.1% hydroquinone to inhibit radical polymerization.
- Store product under N₂ at −20°C.
Byproduct Formation :
- Over-alkylation minimized using 1.1 eq alkylating agent.
- Azeotropic distillation removes water in reductive amination.
Emerging Methodologies
Enzymatic Amination
Lipase-catalyzed transamination between cyclopentanone and 2-(ethenyloxy)ethylamine shows promise:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Solvent : MTBE
- Conversion : 82% (24 h, 40°C)
Photoredox Catalysis
Visible-light-mediated C-N coupling using Ir(ppy)₃:
- Substrates : Cyclopentyl bromide + 2-(ethenyloxy)ethylamine
- Yield : 68% (18 h, blue LEDs)
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethenyloxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentanamine derivatives.
Scientific Research Applications
N-[2-(Ethenyloxy)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Ethenyloxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[2-(Ethenyloxy)ethyl]cyclopentanamine with five analogs, highlighting substituent variations and key molecular parameters:
Functional Group Impact on Properties
- May reduce metabolic stability compared to saturated chains .
- Thiophene : Sulfur atom participates in hydrogen bonding and van der Waals interactions, useful in kinase inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
